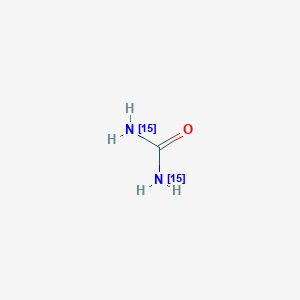

Urea-15N2

Vue d'ensemble

Description

Urea-15N₂ is a stable isotope-labeled form of urea, where both nitrogen atoms are replaced with the ¹⁵N isotope. This compound (molecular formula: ¹⁵NH₂CO¹⁵NH₂) is widely utilized in agricultural research as a tracer to study nitrogen uptake, soil dynamics, and fertilizer efficiency . It also serves critical roles in biomedical research, such as hyperpolarization studies in NMR spectroscopy and investigations into microbial metabolism . With isotopic purity ranging from 60% to 99% ¹⁵N depending on the supplier, it is available in various packaging formats (e.g., 5 g–1 kg) for flexible experimental use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Urea-15N2 can be synthesized by reacting ammonia-15N with carbon dioxide under high pressure and temperature. The reaction typically occurs in a sealed vessel to ensure the complete incorporation of the nitrogen-15 isotope. The reaction can be represented as: [ \text{2 NH3-15N + CO2 → H2NCONH2-15N2 + H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The ammonia-15N is produced through the Haber-Bosch process using nitrogen-15 gas. The ammonia-15N is then reacted with carbon dioxide in a high-pressure reactor to produce this compound. The product is then purified through crystallization and filtration to obtain a high-purity compound.

Types of Reactions:

-

Hydrolysis: this compound undergoes hydrolysis in the presence of water and urease enzyme, producing ammonia-15N and carbon dioxide. [ \text{H2NCONH2-15N2 + H2O → 2 NH3-15N + CO2} ]

-

Oxidation: this compound can be oxidized to produce nitrogen-15 gas and carbon dioxide. [ \text{H2NCONH2-15N2 + O2 → N2-15N + CO2 + H2O} ]

Common Reagents and Conditions:

Hydrolysis: Urease enzyme, water, and mild temperature conditions.

Oxidation: Oxygen or other oxidizing agents, elevated temperature.

Major Products:

Hydrolysis: Ammonia-15N and carbon dioxide.

Oxidation: Nitrogen-15 gas, carbon dioxide, and water.

Applications De Recherche Scientifique

Medical Imaging

1.1 Hyperpolarized MRI

One of the most promising applications of Urea-15N2 is in the field of magnetic resonance imaging (MRI). Hyperpolarized ^13C,^15N2-urea has been utilized as a biomarker for renal function assessment. Studies have demonstrated its capability to identify intrarenal urea accumulation and differentiate acute renal functional states. For instance, a study involving healthy pigs showed that hyperpolarized ^13C,^15N2-urea MRI could visualize changes in the cortico-medullary osmolality gradient, which serves as an early indicator of tubular reabsorption disruption .

Table 1: MRI Studies Using this compound

1.2 Cancer Research

This compound is also being explored as a potential imaging agent for cancer diagnostics. Its ability to enhance the sensitivity of detection in tissues could aid in identifying malignancies based on metabolic activity and tissue perfusion dynamics.

Agricultural Research

2.1 Nitrogen Uptake Studies

In agriculture, this compound is employed to study nitrogen uptake and cycling within ecosystems. The compound allows researchers to trace nitrogen pathways through soil and plants, providing insights into denitrification processes and nutrient management strategies.

Table 2: Agricultural Applications of this compound

Neurobiology Studies

Recent studies have indicated that elevated levels of urea are associated with certain neurodegenerative diseases, such as Alzheimer's disease. The application of this compound in neurobiology could facilitate understanding the metabolic changes occurring in the brain during disease progression.

Case Studies and Findings

Several case studies highlight the practical applications of this compound across different fields:

- Renal Function Assessment : In a study involving pigs, hyperpolarized ^13C,^15N2-urea was injected to monitor renal function dynamics post-treatment with furosemide, demonstrating its potential for clinical translation .

- Metabolic Pathway Analysis : Research on ruminal drinking in calves utilized this compound to quantify subclinical conditions affecting nutrient absorption, showcasing its relevance in veterinary science .

Mécanisme D'action

The mechanism of action of Urea-15N2 involves its hydrolysis by the urease enzyme, which catalyzes the breakdown of urea into ammonia and carbon dioxide. The nitrogen-15 isotope acts as a tracer, allowing researchers to track the movement and transformation of nitrogen in various biochemical pathways. The molecular targets include urease and other enzymes involved in nitrogen metabolism.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Ammonium-¹⁵N Chloride (NH₄¹⁵NCl)

- Chemical Structure: Inorganic salt with a single ¹⁵N atom in the ammonium ion.

- Isotopic Purity : Typically 98% ¹⁵N .

- Applications: Tracks inorganic nitrogen assimilation in plants and microbes. Used in metabolic pathway studies due to rapid soil solubility and uptake .

- Contrast with Urea-15N₂ :

Hydrazine Sulfate-¹⁵N₂ (N₂¹⁵NH₆SO₄)

- Chemical Structure: Inorganic compound with two ¹⁵N atoms in the hydrazine moiety.

- Isotopic Purity : ≥98% ¹⁵N .

- Applications :

- Contrast with Urea-15N₂ :

Non-labeled Urea (NH₂CONH₂)

- Chemical Structure : Identical to Urea-15N₂ but without isotopic labeling.

- Applications :

- Contrast with Urea-15N₂: Cannot trace nitrogen pathways isotopically. Lower cost but lacks precision for advanced research .

Comparative Data Table

Key Research Findings

- Agricultural Studies : Urea-15N₂ demonstrated superior utility over ammonium-¹⁵N chloride in tracking organic nitrogen mineralization and plant uptake efficiency in soil-plant systems .

- Microbial Research : In turtle ant colonies, Urea-15N₂ was used to study gut bacteria’s role in nitrogen metabolism, revealing symbiotic bacteria enhance nitrogen recycling .

- Analytical Chemistry : Hydrazine sulfate-¹⁵N₂ outperforms Urea-15N₂ in mass spectrometry due to its stability under ionization conditions .

Activité Biologique

Urea-15N2, a nitrogen-labeled form of urea, has garnered significant interest in biological and medical research due to its unique properties and applications. This article explores its biological activity, particularly in metabolic studies, renal function assessment, and neurological implications.

Overview of this compound

Urea is a key nitrogenous waste product in mammals, produced primarily in the liver through the urea cycle. The introduction of stable isotopes like 15N allows researchers to trace metabolic pathways and understand the dynamics of nitrogen metabolism in various biological systems. This compound is particularly useful in studies involving metabolic processes and imaging techniques.

Metabolism and Excretion

Research indicates that this compound undergoes significant metabolism in the gastrointestinal tract. A study involving patients with colostomies demonstrated that when this compound was introduced into the colon, a greater proportion was recovered in urine from defunctioned segments compared to functioning ones. Specifically, 29% of labeled urea was recovered from the defunctioned colon versus only 9% from the functioning colon. This suggests that bacterial activity and hydrolysis play critical roles in nitrogen retention and metabolism within the colon .

Table 1: Recovery Rates of this compound in Different Colon Conditions

| Colon Condition | Recovery Rate (%) |

|---|---|

| Left Defunctioned | 29 |

| Right Functioning | 4 |

| Left Functioning | 9 |

Renal Function Assessment

This compound has been explored as a biomarker for renal function using advanced imaging techniques. A study utilizing hyperpolarized ^13C,^15N2-urea MRI demonstrated its potential for assessing renal perfusion and function. In healthy porcine models, significant differences were observed in urea accumulation between medullary and cortical regions post-injection, indicating that this method can effectively differentiate acute renal functional states .

Case Study: Hyperpolarized MRI Application

In this study, five female pigs were injected with hyperpolarized ^13C,^15N2-urea, revealing an intramedullary accumulation of urea within 75 seconds post-injection. This method showed promise for translating findings to human applications, particularly for early detection of renal dysfunction .

Neurological Implications

Recent research has highlighted the role of elevated urea levels in neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease dementia (PDD). A study found that brain tissue from patients with PDD exhibited a fourfold increase in urea concentration compared to controls. This elevation may indicate a metabolic disturbance common to several neurodegenerative conditions, suggesting that urea levels could serve as a potential biomarker for disease progression .

Table 2: Urea Concentration in Brain Tissue

| Condition | Urea Concentration (mmol/kg) |

|---|---|

| Control | 9.4 |

| PDD Case | 40.0 |

Q & A

Basic Research Questions

Q. How is Urea-<sup>15</sup>N2 utilized to quantify nitrogen uptake efficiency in plant systems?

- Methodological Answer : Urea-<sup>15</sup>N2 is applied as a tracer in hydroponic or soil-based experiments. After administering the labeled urea, plant tissues (roots, shoots) are harvested, dried, and analyzed via isotope ratio mass spectrometry (IRMS) to measure <sup>15</sup>N enrichment. Controls should include unlabeled urea treatments to account for natural <sup>14</sup>N background. Data normalization to total biomass or root surface area improves comparability across studies .

Q. What protocols ensure the isotopic integrity of Urea-<sup>15</sup>N2 during long-term soil incubation studies?

- Methodological Answer : To prevent isotopic dilution or contamination:

- Store Urea-<sup>15</sup>N2 in airtight, dark containers at 4°C.

- Use sterile soil matrices to minimize microbial degradation.

- Validate isotopic purity periodically via nuclear magnetic resonance (NMR) or elemental analyzer-IRMS (EA-IRMS) .

Q. How can researchers distinguish between fertilizer-derived <sup>15</sup>N and native soil nitrogen in leaching experiments?

- Methodological Answer : Employ the "isotope dilution" technique:

- Apply Urea-<sup>15</sup>N2 to soil columns and collect leachate at intervals.

- Measure <sup>15</sup>N:<sup>14</sup>N ratios in leachate nitrate (NO3<sup>-</sup>) using gas chromatography-IRMS.

- Compare with baseline <sup>15</sup>N abundance in untreated soil to calculate fertilizer-derived nitrogen .

Advanced Research Questions

Q. What analytical methods resolve contradictions in <sup>15</sup>N recovery rates between pot trials and field studies?

- Methodological Answer : Discrepancies often arise from spatial heterogeneity in field conditions. To address this:

- Use spatially explicit sampling (e.g., grid-based soil cores) paired with geostatistical modeling.

- Integrate NanoSIMS (nanoscale secondary ion mass spectrometry) to map <sup>15</sup>N distribution at microsites.

- Cross-validate with δ<sup>15</sup>N values in microbial biomass (via chloroform fumigation extraction) .

Q. How can Urea-<sup>15</sup>N2 data be harmonized with <sup>13</sup>C-labeled organic matter studies to model soil N cycling?

- Methodological Answer :

- Conduct dual-labeling experiments (Urea-<sup>15</sup>N2 + <sup>13</sup>C-glucose) to track C-N coupling.

- Apply metabolic flux analysis (MFA) to quantify nitrogen assimilation pathways.

- Use Bayesian mixing models (e.g., MixSIAR) to partition N sources in complex matrices .

Q. What experimental designs mitigate interference from ammonia volatilization in Urea-<sup>15</sup>N2 foliar application studies?

- Methodological Answer :

- Use acid traps (e.g., sulfuric acid-coated filters) to capture volatilized NH3.

- Conduct experiments under controlled humidity and temperature.

- Validate foliar uptake via confocal microscopy with <sup>15</sup>N-labeled fluorescent probes .

Q. Data Management and Validation

Q. How should researchers handle isotopic cross-contamination in multi-treatment experiments?

- Methodological Answer :

- Implement block randomization to separate <sup>15</sup>N and <sup>14</sup>N treatments.

- Use separate equipment for labeled vs. unlabeled samples.

- Include procedural blanks in each batch to detect contamination .

Q. What statistical approaches are optimal for time-series <sup>15</sup>N data with non-normal distributions?

- Methodological Answer :

- Apply generalized linear mixed models (GLMMs) with gamma or Poisson link functions.

- Use bootstrapping to estimate confidence intervals for small-sample datasets.

- Normalize data via log or Box-Cox transformations before ANOVA .

Q. Table: Key Parameters for Urea-<sup>15</sup>N2 Experimental Design

Propriétés

IUPAC Name |

bis(15N)(azanyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-SUEIGJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436581 | |

| Record name | Urea-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2067-80-3 | |

| Record name | Urea N-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UREA N-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD9TPJ3YLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.